molecular formula C8H3Cl5O2 B073094 Pentachlorophenol acetate CAS No. 1441-02-7

Pentachlorophenol acetate

Cat. No.: B073094
CAS No.: 1441-02-7
M. Wt: 308.4 g/mol
InChI Key: RRYATXLRCBOQTJ-UHFFFAOYSA-N
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Description

Pentachlorophenol acetate: is a synthetic chemical compound with the molecular formula C8H3Cl5O2 and a molecular weight of 308.373 g/mol . It is also known by other names such as Phenol, pentachloro-, acetate and Pentachlorophenol, O-acetyl- . This compound is characterized by its high chlorine content, which imparts unique chemical properties and makes it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorophenol acetate can be synthesized through the acetylation of pentachlorophenol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The reaction conditions generally include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of pentachlorophenyl acetate follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pentachlorophenol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYATXLRCBOQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932216
Record name Pentachlorophenyl acetate
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441-02-7
Record name Phenol, 2,3,4,5,6-pentachloro-, 1-acetate
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Record name Pentachlorophenol acetate
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Record name Rabcon
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Record name Pentachlorophenyl acetate
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Record name Pentachlorophenyl acetate
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Record name PENTACHLOROPHENOL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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